(E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide
CAS No.: 1436370-07-8
Cat. No.: VC4550174
Molecular Formula: C13H13BrN2O2S
Molecular Weight: 341.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1436370-07-8 |
---|---|
Molecular Formula | C13H13BrN2O2S |
Molecular Weight | 341.22 |
IUPAC Name | (E)-3-(4-bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide |
Standard InChI | InChI=1S/C13H13BrN2O2S/c14-10-7-11(19-8-10)1-2-12(17)16-13(9-15)3-5-18-6-4-13/h1-2,7-8H,3-6H2,(H,16,17)/b2-1+ |
Standard InChI Key | DYBLTSFEPYVEJM-UHFFFAOYSA-N |
SMILES | C1COCCC1(C#N)NC(=O)C=CC2=CC(=CS2)Br |
Introduction
(E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide is a member of the enamide class, characterized by the presence of an enamine functional group. This compound features a bromothiophene moiety and a cyanooxane substituent, contributing to its unique chemical properties and potential applications in medicinal chemistry and materials science.
Synthesis and Characterization
The synthesis of (E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide typically involves multistep reactions requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time. Techniques like thin-layer chromatography (TLC) are used to monitor reaction progress, while characterization methods include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography to confirm the structure and purity of the compound.
Potential Applications
This compound's unique structure suggests potential applications in various fields:
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Medicinal Chemistry: The presence of bromothiophene and cyanooxane moieties could contribute to biological activity, making it a candidate for pharmaceutical development.
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Materials Science: Its chemical properties might be useful in the synthesis of novel materials.
Research Findings and Future Directions
While specific biological activity data for (E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide is limited, compounds with similar structures have shown promise in various pharmacological activities. For instance, derivatives with bromophenyl and thiazole moieties have demonstrated antimicrobial and anticancer properties . Future research could focus on exploring the biological activity of this compound through in vitro and in vivo studies.
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